molecular formula C9H11N5O B1381344 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 1955515-20-4

3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B1381344
CAS No.: 1955515-20-4
M. Wt: 205.22 g/mol
InChI Key: VSXIXPLIYLRJHE-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family

Scientific Research Applications

3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of “3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one” is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd, as reported in an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains . The interaction of the compound with its target results in the inhibition of the Cyt-bd, which is crucial for the energy metabolism of Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death .

Result of Action

The result of the compound’s action is the significant antimycobacterial activity against Mycobacterium tuberculosis . The compound exhibits very good antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The laboratory-adapted M. tuberculosis H37Rv strain, for example, has a higher expression of the Cyt-bd-encoding genes, which may make it less susceptible to the compound .

Future Directions

The future directions for the study of these compounds could include further optimization of their structure to improve their biological activity, investigation of their mechanism of action, and evaluation of their safety and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2 . The reaction is carried out in the presence of a base such as potassium t-butoxide in boiling t-butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups at the aminoethyl position.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the aminoethyl group, which provides additional sites for chemical modification and enhances its potential as a versatile scaffold in drug design.

Properties

IUPAC Name

6-(2-aminoethyl)-2-methylpyrimido[4,5-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-6-11-4-7-8(13-6)12-5-14(3-2-10)9(7)15/h4-5H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXIXPLIYLRJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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